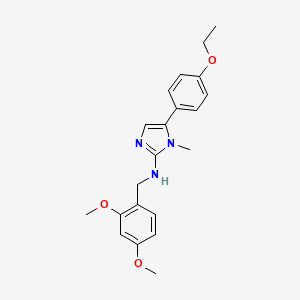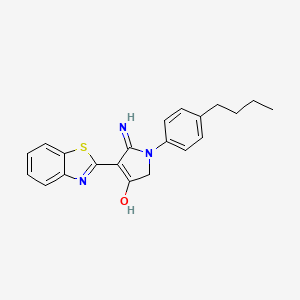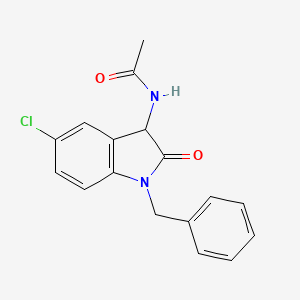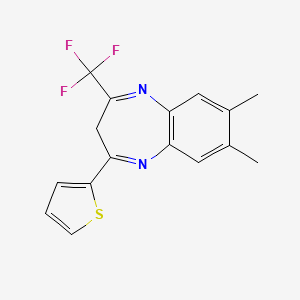![molecular formula C20H16ClNO2 B11567307 2-[(E)-2-(4-chlorophenyl)ethenyl]quinolin-8-yl propanoate](/img/structure/B11567307.png)
2-[(E)-2-(4-chlorophenyl)ethenyl]quinolin-8-yl propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]QUINOLIN-8-YL PROPANOATE: is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a 4-chlorophenyl group and a propanoate ester. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]QUINOLIN-8-YL PROPANOATE typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a Heck reaction, where a 4-chloroiodobenzene is coupled with a quinoline derivative in the presence of a palladium catalyst and a base.
Esterification: The final step involves the esterification of the quinoline derivative with propanoic acid or its derivatives under acidic conditions to form the propanoate ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the compound can occur at the double bond or the quinoline ring, resulting in the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring and the 4-chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles such as amines and thiols, and electrophiles such as alkyl halides.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and 4-chlorophenyl derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Material Science: It can be used in the synthesis of organic semiconductors and light-emitting materials.
Biology and Medicine:
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties, and this compound may be explored for its potential as an antimicrobial agent.
Anticancer Agents: The compound may be studied for its potential anticancer activity, particularly against specific cancer cell lines.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various industrial applications.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]QUINOLIN-8-YL PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interaction with DNA: The compound may intercalate into DNA, leading to the inhibition of DNA replication and transcription.
Modulation of Signaling Pathways: The compound may modulate specific signaling pathways, leading to changes in cellular behavior and function.
相似化合物的比较
2-[(1E)-2-(4-Chlorophenyl)ethenyl]quinoline: Similar structure but lacks the propanoate ester.
2-[(1E)-2-(4-Chlorophenyl)ethenyl]quinolin-8-yl acetate: Similar structure but with an acetate ester instead of a propanoate ester.
4-Chloroquinoline: Lacks the 4-chlorophenyl group and the propanoate ester.
Uniqueness:
- The presence of the propanoate ester in 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]QUINOLIN-8-YL PROPANOATE imparts unique chemical and biological properties to the compound, making it distinct from other similar compounds. The ester group can influence the compound’s solubility, reactivity, and interaction with biological targets.
属性
分子式 |
C20H16ClNO2 |
|---|---|
分子量 |
337.8 g/mol |
IUPAC 名称 |
[2-[(E)-2-(4-chlorophenyl)ethenyl]quinolin-8-yl] propanoate |
InChI |
InChI=1S/C20H16ClNO2/c1-2-19(23)24-18-5-3-4-15-9-13-17(22-20(15)18)12-8-14-6-10-16(21)11-7-14/h3-13H,2H2,1H3/b12-8+ |
InChI 键 |
FRNAISFYFQJBNX-XYOKQWHBSA-N |
手性 SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=C(C=C3)Cl |
规范 SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]ethanone](/img/structure/B11567228.png)
![N'-[(E)-(4-Fluorophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11567230.png)
![1-(3,4-dimethylphenyl)-4-(imidazo[4,5-b]indol-2-ylamino)-1H-spiro[1,3-diazete-2,3'-indol]-2'(1'H)-one](/img/structure/B11567234.png)

![6-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11567241.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11567243.png)

![N-{4-[(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B11567258.png)
![N-(2,5-dichlorophenyl)-4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11567262.png)



![N'-[(1E)-(3-ethoxy-4-propoxyphenyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B11567286.png)

